N'-cycloheptyl-N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide
Description
Properties
IUPAC Name |
N'-cycloheptyl-N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27F2N3O5S/c21-14-8-9-16(22)17(12-14)31(28,29)25-10-5-11-30-18(25)13-23-19(26)20(27)24-15-6-3-1-2-4-7-15/h8-9,12,15,18H,1-7,10-11,13H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVKIJACUDJXKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27F2N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-cycloheptyl-N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide typically involves multiple steps, starting from readily available starting materials. The process generally includes:
Formation of the Oxazinan Ring: This step involves the reaction of an appropriate amine with an epoxide or a similar compound to form the oxazinan ring.
Introduction of the Difluorophenyl Sulfonyl Group: This can be achieved through sulfonylation reactions, where a difluorophenyl sulfonyl chloride reacts with the oxazinan intermediate.
Attachment of the Cycloheptyl Group: This step involves the reaction of the intermediate with a cycloheptyl amine under suitable conditions.
Formation of the Oxalamide Linkage: The final step involves the reaction of the intermediate with oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N'-cycloheptyl-N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N'-cycloheptyl-N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of N'-cycloheptyl-N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Structural and Physicochemical Comparisons
Amide Linkages and Electronic Effects
- Target Compound: The ethanediamide group (-NC(=O)C(=O)N-) provides two carbonyl groups capable of hydrogen bonding or metal coordination, similar to the benzamide in and the acetamide in .
- Flutolanil : A single benzamide group with a trifluoromethyl substituent, which increases hydrophobicity and resistance to metabolic degradation .
Sulfonyl and Sulfamoyl Groups
Steric and Conformational Effects
- The cycloheptyl group in the target compound introduces greater steric hindrance than the smaller alkyl or aryl groups in and . This may reduce solubility in polar solvents but improve binding selectivity in hydrophobic environments.
- The 1,3-oxazinan ring imposes conformational constraints absent in flexible analogs like the tetrahydrofuran in .
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for synthesizing this compound with high purity?
- Answer: Synthesis involves multi-step organic reactions, including sulfonylation of the oxazinan ring and subsequent coupling with cycloheptylamine. Key steps:
- Step 1: Sulfonylation of the oxazinan precursor using 2,5-difluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine/DCM, 0–5°C, 12 h).
- Step 2: Alkylation of the intermediate with bromoacetamide derivatives.
- Step 3: Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Answer: Use a combination of:
- : Identify key protons (e.g., oxazinan CH at δ 3.5–4.2 ppm, sulfonyl aromatic protons at δ 7.2–7.8 ppm).
- IR Spectroscopy: Confirm sulfonyl S=O stretches at 1150–1300 cm and amide C=O at 1650–1700 cm.
- Mass Spectrometry: HRMS (ESI+) for molecular ion ([M+H]) and fragmentation patterns .
Advanced Research Questions
Q. What crystallographic challenges arise in resolving the 3D structure, and how can SHELX tools address them?
- Answer: Challenges include:
- Disordered Solvents: Use SQUEEZE in PLATON to model electron density.
- Anisotropic Refinement: Apply SHELXL’s restraints for sulfonyl and amide groups to avoid over-parameterization .
- Workflow:
Data collection (Mo Kα, 100 K).
Structure solution via SHELXT (dual-space methods).
Refinement in SHELXL with Hirshfeld atom refinement for accurate H-atom placement .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?
- Answer:
- Docking Studies: Use AutoDock Vina with force fields (e.g., AMBER) to model binding to sulfotransferases or proteases.
- MD Simulations: Run 100 ns simulations in GROMACS to assess stability of the sulfonyl-enzyme interaction.
- Key Metrics: Binding free energy (MM/PBSA), hydrogen-bond occupancy, and RMSD values .
- Validation: Cross-check with experimental IC values from enzyme inhibition assays .
Q. How should researchers address contradictions in biological activity data across assays?
- Answer:
- Hypothesis Testing: Compare results from orthogonal assays (e.g., fluorescence-based vs. radiometric enzyme assays).
- Statistical Analysis: Apply ANOVA or mixed-effects models to account for batch variability.
- Control Experiments: Test for off-target effects using knockout cell lines or competitive inhibitors .
- Case Study: If IC varies between assays, check for assay-specific interference (e.g., compound aggregation in high-throughput screens) .
Methodological Design & Optimization
Q. What strategies optimize the compound’s solubility for in vivo studies?
- Answer:
- Co-Solvents: Use DMSO/PEG 400 mixtures (≤10% v/v) to maintain solubility without toxicity.
- Prodrug Design: Introduce phosphate or ester groups on the ethanediamide moiety for enhanced aqueous solubility .
Q. How can researchers design structure-activity relationship (SAR) studies for derivatives?
- Answer:
- Core Modifications: Vary the sulfonyl substituents (e.g., 2,5-difluoro → 3,4-dichloro) and cycloheptyl group (e.g., cyclohexyl, adamantyl).
- Assay Design: Test derivatives against a panel of 10+ enzymes/cell lines to identify selectivity trends.
- Data Analysis: Use PCA or heatmaps to cluster bioactivity profiles and guide lead optimization .
Data Reporting & Reproducibility
Q. What metadata is critical for ensuring reproducibility in synthesis protocols?
- Answer: Report:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
